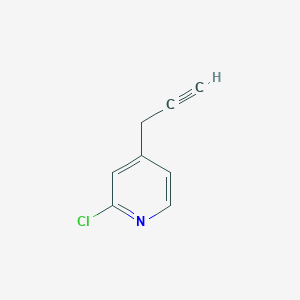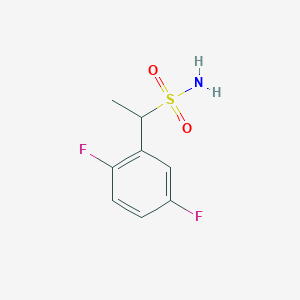![molecular formula C10H9F3N2S B13529351 3-(Benzo[d]thiazol-2-yl)-1,1,1-trifluoropropan-2-amine](/img/structure/B13529351.png)
3-(Benzo[d]thiazol-2-yl)-1,1,1-trifluoropropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzothiazol-2-yl)-1,1,1-trifluoropropan-2-amine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Métodos De Preparación
The synthesis of 3-(1,3-benzothiazol-2-yl)-1,1,1-trifluoropropan-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 1,1,1-trifluoro-2-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
3-(1,3-Benzothiazol-2-yl)-1,1,1-trifluoropropan-2-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Aplicaciones Científicas De Investigación
3-(1,3-Benzothiazol-2-yl)-1,1,1-trifluoropropan-2-amine has a wide range of scientific research applications:
Biology: The compound has been studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Medicine: Research has indicated potential anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
3-(1,3-Benzothiazol-2-yl)-1,1,1-trifluoropropan-2-amine can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties, but lacks the trifluoromethyl group which may enhance certain biological activities.
Benzothiazole-2-thiol: Exhibits strong antioxidant and anti-inflammatory activities, but differs in its sulfur-containing functional group.
2-Phenylbenzothiazole: Used in the development of fluorescent probes and dyes, highlighting its unique photophysical properties.
The presence of the trifluoromethyl group in 3-(1,3-benzothiazol-2-yl)-1,1,1-trifluoropropan-2-amine imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H9F3N2S |
|---|---|
Peso molecular |
246.25 g/mol |
Nombre IUPAC |
3-(1,3-benzothiazol-2-yl)-1,1,1-trifluoropropan-2-amine |
InChI |
InChI=1S/C10H9F3N2S/c11-10(12,13)8(14)5-9-15-6-3-1-2-4-7(6)16-9/h1-4,8H,5,14H2 |
Clave InChI |
RMQVOTVZGCJOJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)CC(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Oxolan-3-yl)methyl]azetidine](/img/structure/B13529282.png)









![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine](/img/structure/B13529340.png)


